1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]imidazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-19-11-15(17-12-19)23(21,22)18-9-13-4-7-20(8-5-13)14-3-2-6-16-10-14/h2-3,6,10-13,18H,4-5,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBLRZGLXOFYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the piperidine and imidazole intermediates, followed by their coupling and subsequent sulfonamide formation.
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Preparation of Piperidine Intermediate
Starting Material: 3-pyridinecarboxaldehyde
Reaction: Reductive amination with 4-piperidinemethanol
Conditions: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
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Preparation of Imidazole Intermediate
Starting Material: 1-methylimidazole
Reaction: Sulfonation with chlorosulfonic acid
Conditions: Controlled addition of chlorosulfonic acid to 1-methylimidazole at low temperature.
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Coupling Reaction
Reagents: Piperidine intermediate and imidazole sulfonyl chloride
Conditions: Base-catalyzed coupling using triethylamine in anhydrous dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine ring or the imidazole moiety.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of N-oxide derivatives or sulfonic acids.
Reduction: Formation of amine derivatives or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the imidazole and pyridine rings can participate in π-π stacking interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide
- 1-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide
- 1-methyl-N-((1-(quinolin-3-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide
Uniqueness
1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is unique due to its specific substitution pattern, which can influence its binding properties and biological activity. The position of the pyridine ring (at the 3-position) and the presence of the sulfonamide group are critical for its interaction with molecular targets, distinguishing it from similar compounds with different substitution patterns.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and other disease areas. This article explores its biological activity, mechanisms of action, and potential clinical implications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, a sulfonamide group, and a piperidine moiety substituted with a pyridine ring. This unique combination of functional groups contributes to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives are known to inhibit carbonic anhydrase, which plays a role in tumor growth and metastasis.
- Microtubule Destabilization : Some studies suggest that related compounds can destabilize microtubules, leading to apoptosis in cancer cells .
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds. For instance:
- Cytotoxicity Assays : Compounds with structural similarities exhibited significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | MDA-MB-231 | 2.43 |
| 7h | HepG2 | 4.98 |
| 10c | MDA-MB-231 | 7.84 |
Apoptosis Induction
The compound has been shown to enhance caspase activity, indicating its potential role in inducing apoptosis in cancer cells. For example, at concentrations of 10 μM, caspase-3 activity increased by 1.33–1.57 times in treated MDA-MB-231 cells .
Case Studies
A notable study involved the synthesis and evaluation of various imidazole derivatives, where it was found that certain structural modifications significantly enhanced anticancer activity. These modifications included varying the substituents on the piperidine and imidazole rings.
Q & A
Q. What are the established synthetic routes for 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide, and what methodological considerations are critical for optimizing yield?
The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Reacting 1-methyl-1H-imidazole-4-sulfonyl chloride (synthesized via chlorosulfonic acid treatment of 1-methylimidazole under inert atmosphere) with a piperidinyl intermediate .
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce pyridinyl and piperidinyl groups, requiring precise temperature control and anhydrous conditions .
- Purification : Column chromatography (e.g., chloroform:methanol gradients) and crystallization (e.g., diethyl ether) are critical for isolating high-purity products (>98% HPLC purity) .
Q. Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- NMR Spectroscopy : Use H NMR (400 MHz, DMSO-d6) to confirm substituent positions, e.g., imidazole protons at δ 11.55 ppm and pyridine signals at δ 8.63 ppm .
- LCMS/HRMS : Validate molecular weight (e.g., ESIMS m/z 392.2) and monitor purity (>98%) .
- Contradiction Resolution : If NMR peaks overlap, employ C NMR or 2D techniques (e.g., HSQC). For LCMS discrepancies, re-run under optimized ionization conditions (e.g., ESI+ vs. APCI+) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- In Vitro Binding Assays : Screen against target receptors (e.g., histamine H1/H4 or serotonin reuptake) using radioligand displacement .
- Cellular Viability Tests : Assess cytotoxicity via MTT assay in relevant cell lines (e.g., HEK293 or HeLa) at 4–20 µM concentrations .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?
- Parameter Screening : Test varying Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (e.g., XPhos), and bases (K₂CO₃ vs. Cs₂CO₃) .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to enhance solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 12 hours) while maintaining yields >80% .
Q. How should contradictory data between computational docking predictions and experimental binding affinities be analyzed?
- Force Field Validation : Re-dock using alternative software (AutoDock Vina vs. Schrödinger) and compare consensus poses .
- Solvent Accessibility : Account for solvation effects (e.g., explicit water models) in simulations to align with wet-lab conditions .
- Experimental Replication : Repeat assays with stricter pH control (e.g., 7.4 ± 0.1) and confirm compound stability via LCMS post-assay .
Q. What strategies are effective for identifying off-target interactions in complex biological systems?
Q. How can hydrolysis or oxidation degradation pathways be mitigated during long-term stability studies?
- Storage Optimization : Store lyophilized samples at -80°C under argon to prevent moisture/oxygen exposure .
- Excipient Screening : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations, monitoring degradation via accelerated stability testing (40°C/75% RH) .
Q. What computational methods are suitable for predicting regioselectivity in sulfonamide derivatization?
Q. How can impurity profiles be rigorously analyzed to meet regulatory standards for preclinical studies?
- HPLC-MS/MS : Use orthogonal methods (e.g., C18 vs. HILIC columns) to separate and quantify impurities (e.g., unreacted sulfonyl chloride) .
- Reference Standards : Cross-validate against certified impurities (e.g., CAS 62337-66-0 for triazolo-pyridinone derivatives) .
Q. What in vivo models are appropriate for validating target engagement and pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
